(2,4-diaminopteridin-6-yl)methanol Hydrobromide

Process Chemistry Solid State Chemistry Antifolate Synthesis

For process chemists, achieving >40% yield in methotrexate API synthesis is bottlenecked by side reactions. This specific hydrobromide salt (CAS 57963-59-4) resolves this issue directly. - Enables a 1:1 stoichiometry one-pot synthesis, reducing reagent costs by 75%. - Specified crystal modification prevents unwanted amino group reactions, boosting yield. - Mandatory Methotrexate EP Impurity A standard for validated HPLC/UPLC QC methods.

Molecular Formula C7H9BrN6O
Molecular Weight 273.09 g/mol
CAS No. 57963-59-4
Cat. No. B018575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-diaminopteridin-6-yl)methanol Hydrobromide
CAS57963-59-4
Synonyms2,4-Diamino-6-pteridinemethanol Hydrobromide;  2,4-Diamino-6-pteridinemethanol Hydrobromide; 
Molecular FormulaC7H9BrN6O
Molecular Weight273.09 g/mol
Structural Identifiers
SMILESC1=C(N=C2C(=NC(=NC2=N1)N)N)CO.Br
InChIInChI=1S/C7H8N6O.BrH/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4;/h1,14H,2H2,(H4,8,9,10,12,13);1H
InChIKeyGLCVATFASXGJHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,4-Diaminopteridin-6-yl)methanol Hydrobromide: Antifolate Intermediate & Reference Standard


(2,4-Diaminopteridin-6-yl)methanol hydrobromide (CAS 57963-59-4), also known as 2,4-diamino-6-hydroxymethylpteridine hydrobromide (DHP-HBr), is a crucial pteridine derivative that serves a dual role in the pharmaceutical and research ecosystem. Its primary value is as an advanced synthetic intermediate in the multi-step manufacturing of the chemotherapeutic agent methotrexate and related antifolates [1]. Secondarily, it is a regulated impurity, specifically designated as Methotrexate EP Impurity A (in its hydrobromide salt form), making it an essential analytical reference standard for pharmaceutical quality control (QC), method validation, and stability studies to ensure the purity and safety of commercial methotrexate drug substances [2].

Primary Role
Synthetic intermediate for methotrexate API manufacturing
Reference Use
Methotrexate EP Impurity A (hydrobromide) standard
Salt Form
Hydrobromide salt critical for reactivity and analytical identity

Generic Substitution Failure for (2,4-Diaminopteridin-6-yl)methanol Hydrobromide


Substituting (2,4-diaminopteridin-6-yl)methanol hydrobromide with its free base, hydrochloride salt, or other pteridine analogs is not feasible for regulated or process-specific workflows. The hydrobromide salt (CAS 57963-59-4) is not merely an alternative form but is specified for its unique reactivity profile and physical properties in critical steps. While the free base (CAS 945-24-4) or hydrochloride salt (CAS 73978-41-3) are chemically related, they differ significantly in molecular weight, solubility, and reaction kinetics, which can alter the outcome of sensitive alkylation and bromination reactions in methotrexate synthesis [1]. Furthermore, the selection of a specific crystal modification of the hydrobromide salt directly impacts reaction efficiency and yield, with one polymorph enabling a simplified, higher-yielding one-pot synthesis by preventing unwanted side reactions on the pteridine ring's amino groups [2]. For analytical applications, regulatory frameworks require the use of the exact impurity standard defined by pharmacopoeias to ensure accurate quantification and method reproducibility; using an analog would invalidate the entire analytical procedure [3].

Salt form mismatch Free base or HCl salt may shift solubility and reaction kinetics, impacting synthetic outcomes.
Polymorph variation Crystal modification can alter regioselectivity and yield; generic substitution may not replicate process performance.
Analytical validity EP impurity A requires the specified hydrobromide salt; using an analog may invalidate regulatory method compliance.

Differentiating Evidence for (2,4-Diaminopteridin-6-yl)methanol Hydrobromide


Polymorph-Controlled Reactivity in Methotrexate Synthesis

This compound can exist in multiple crystal modifications (polymorphs) with distinct reactivity profiles. A specific polymorph of (2,4-diaminopteridin-6-yl)methanol hydrobromide has been identified and characterized, which reacts with triphenylphosphine dibromide in a 1:1 molar ratio to exclusively brominate the 6-hydroxymethyl group [1]. This is in direct contrast to other polymorphs or the general prior art, which require a four-fold excess of the reagent and lead to the formation of unwanted triphenylphosphazene by-products on the 2- and 4-amino groups [1].

Reactivity Selectivity
Head-to-head
Target polymorph 1:1 molar ratio; selective 6-bromination
vs
Other modifications ≥4:1 ratio; non-selective, amino by-products
Supports polymorph-directed process selection
Reagent reduction ~75%; one-pot procedure enabled
Process Chemistry Solid State Chemistry Antifolate Synthesis

Hydrolytic Stability: Hydrobromide vs. Bromomethyl Intermediate

The hydrobromide salt (2,4-diaminopteridin-6-yl)methanol hydrobromide (CAS 57963-59-4) exhibits vastly different hydrolytic stability compared to its downstream brominated intermediate. The brominated compound, 2,4-diamino-6-bromomethylpteridine hydrobromide (CAS 52853-40-4), is highly unstable in water and hot water rapidly and completely converts to (2,4-diaminopteridin-6-yl)methanol hydrobromide [1].

Stability (Aqueous)
Head-to-head
Hydrobromide alcohol Stable in water; stable degradation product
vs
Bromomethyl derivative Unstable; rapid conversion to alcohol in hot water
Preferred stable standard over reactive intermediate
Bromomethyl compound unsuitable for long-term storage
Chemical Stability Process Analytical Technology Quality Control

Improved Methotrexate Yield with Hydrobromide Salt

The use of the hydrobromide salt of the hydroxymethyl pteridine in a specific synthetic sequence significantly improves the overall process yield for methotrexate. A patented process employing the hydrobromide salt (CAS 57963-59-4) as an intermediate achieves an overall yield of 40-50% from the starting pyrimidine [1].

Process Yield
Reported
40–50%
vs ~25% prior art
Overall methotrexate yield using hydrobromide route
Reported yield context supports process evaluation
Relative improvement 60–100% in disclosed process
Process Chemistry Process Optimization Antifolate Synthesis

Designation as Methotrexate EP Impurity A

The hydrobromide salt (CAS 57963-59-4) is the salt form specified for Methotrexate EP Impurity A in official pharmacopoeias [1]. While the free base (CAS 945-24-4) or hydrochloride salt (CAS 73978-41-3) are also impurities, the hydrobromide salt is the designated reference standard for analytical method validation and routine QC testing according to the European Pharmacopoeia monograph for methotrexate.

Regulatory Identity
Specification review
EP Impurity A
Required for pharmacopoeial QC methods
Hydrobromide salt form specified in Ph. Eur.
Pharmaceutical Quality Control Regulatory Science Analytical Chemistry

Purity Specifications vs. Free Base

Commercially available (2,4-diaminopteridin-6-yl)methanol hydrobromide (CAS 57963-59-4) is typically supplied as a high-purity reference standard, with vendors consistently reporting purities of ≥98% . In contrast, the closely related free base (2,4-diaminopteridin-6-yl)methanol (CAS 945-24-4) is often a synthetic intermediate or research chemical with less stringent purity specifications or more variable quality from different suppliers.

Commercial Purity
Data to verify
Hydrobromide salt 95–99% (HPLC) vendor-reported
vs
Free base Variable purity, less consistently specified
Vendor-reported purity context; verify with COA
Free base may require additional purification
Reference Standards Material Specifications Quality Control

Application Scenarios for (2,4-Diaminopteridin-6-yl)methanol Hydrobromide


Advanced Intermediate for Methotrexate Manufacturing

This is the premier application. Process chemists should procure this specific compound (CAS 57963-59-4) for the final stages of methotrexate active pharmaceutical ingredient (API) synthesis, where its conversion to the 6-bromomethyl intermediate is a key step [1]. For maximum efficiency, the selection of a specific crystal modification is critical, as it enables a 1:1 reaction stoichiometry and a 'one-pot' procedure, which reduces reagent costs by 75% and eliminates a work-up step, directly improving overall process yield to 40-50% compared to the ~25% yield of prior methods [REFS-2, REFS-3].

Reference Standard for Methotrexate QC and Method Validation

Analytical and QC laboratories in the pharmaceutical industry must procure this compound as Methotrexate EP Impurity A (hydrobromide salt) [4]. It is essential for developing and validating HPLC or UPLC methods to detect and quantify this specific impurity in methotrexate drug substance and drug product batches. Its use is mandatory for compliance with regulatory submissions (ANDAs, NDAs, DMFs) and for routine batch release and stability testing, ensuring that commercial methotrexate meets the purity standards set by global pharmacopoeias.

Starting Material for Novel Antifolate R&D

Medicinal chemists can utilize this hydrobromide salt as a well-characterized and reactive starting material for the de novo synthesis of novel antifolate compounds. The 6-hydroxymethyl group serves as a versatile synthetic handle for creating diverse analogs of methotrexate, aminopterin, and other pteridine-based DHFR inhibitors. Its defined crystal form and reactivity profile provide a reliable foundation for generating new chemical entities for exploring structure-activity relationships (SAR) in cancer, autoimmune, and antiparasitic research [1].

Application
Selection Property
Validation Focus
Methotrexate API Intermediate
Hydrobromide salt / crystal modification
Reaction stoichiometry and process yield assessment
EP Impurity A QC Standard
Regulatory reference standard identity
Method validation and impurity quantification
Novel Antifolate R&D
6-Hydroxymethyl synthetic handle
SAR and analog development studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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